Welcome to the BenchChem Online Store!
molecular formula C10H8N2 B8628261 3-Propargylamino-benzonitrile

3-Propargylamino-benzonitrile

Cat. No. B8628261
M. Wt: 156.18 g/mol
InChI Key: GGOJZWQSQXRBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07005437B2

Procedure details

11.8 g (0.1 mol) of 3-aminobenzonitrile and 12.3 ml (0.11 mol) of propargyl bromide (80% in toluene) are stirred in 250 ml toluene and 19.2 ml (0.11 mol) of N-ethyl-diisopropylamine for 18 hours at 90° C. After cooling the mixture is diluted with ethyl acetate and washed with water. The combined organic extracts are dried and concentrated by evaporation. The residue is chromatographed on silica gel, eluting with dichloromethane/ethanol in the ratio 98:2.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[CH2:10](Br)[C:11]#[CH:12].C(N(C(C)C)C(C)C)C>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:12]([NH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6])[C:11]#[CH:10]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.2 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane/ethanol in the ratio 98:2

Outcomes

Product
Name
Type
Smiles
C(C#C)NC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.